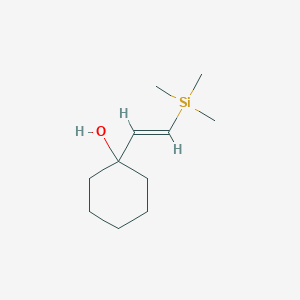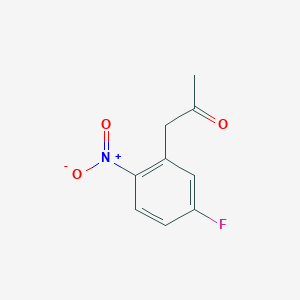
6-Acetyl-1-methyl-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Acetyl-1-methylquinolin-2(1H)-one: is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-1-methylquinolin-2(1H)-one can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and ketones as starting materials. The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of 6-Acetyl-1-methylquinolin-2(1H)-one may involve large-scale Friedländer synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: 6-Acetyl-1-methylquinolin-2(1H)-one can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of 6-hydroxy-1-methylquinolin-2(1H)-one.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 6-Hydroxy-1-methylquinolin-2(1H)-one.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
Chemistry: 6-Acetyl-1-methylquinolin-2(1H)-one is used as a building block in the synthesis of more complex quinoline derivatives
Biology: In biological research, this compound is studied for its potential antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: The compound’s pharmacological activities are of interest in medicinal chemistry. Researchers investigate its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: In the industrial sector, 6-Acetyl-1-methylquinolin-2(1H)-one is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various applications in material science and chemical manufacturing.
作用機序
The mechanism of action of 6-Acetyl-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
類似化合物との比較
Quinoline: The parent compound of the quinoline family, known for its broad range of biological activities.
6-Methylquinoline: A derivative with a methyl group at the 6-position, similar in structure but lacking the acetyl group.
1-Methylquinolin-2(1H)-one: A compound with a similar core structure but without the acetyl group at the 6-position.
Uniqueness: 6-Acetyl-1-methylquinolin-2(1H)-one stands out due to the presence of both the acetyl and methyl groups, which confer unique chemical and biological properties
特性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
6-acetyl-1-methylquinolin-2-one |
InChI |
InChI=1S/C12H11NO2/c1-8(14)9-3-5-11-10(7-9)4-6-12(15)13(11)2/h3-7H,1-2H3 |
InChIキー |
IZFCZFXYGUZTEU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=C(C=C1)N(C(=O)C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


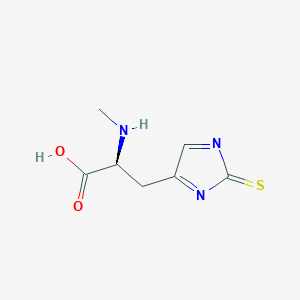


![2-Aminospiro[3.6]decane-2-carboxylic acid](/img/structure/B11900997.png)
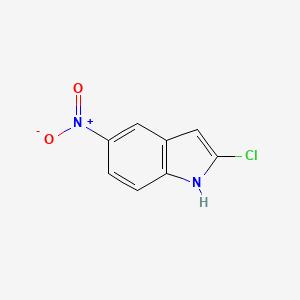
![3-Methylisothiazolo[5,4-b]quinoline](/img/structure/B11901006.png)

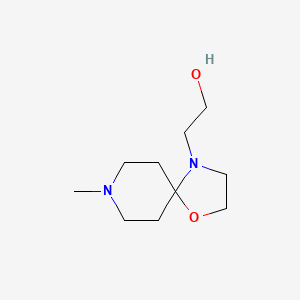
![1-Phenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11901010.png)

